molecular formula C12H22N2O3 B6195468 rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 2679950-72-0

rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B6195468
CAS No.: 2679950-72-0
M. Wt: 242.31 g/mol
InChI Key: KUFZUIHVZZGSOJ-IVZWLZJFSA-N
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Description

rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: is a complex organic compound with a bicyclic structure It is characterized by the presence of a hydroxymethyl group, a diazabicyclo moiety, and a tert-butyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3-carboxylate typically involves multiple steps, starting from simpler organic precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

  • Reduction: Reduction of the diazabicyclo moiety.

  • Substitution: Replacement of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of rac-tert-butyl (1R,2S,5S)-2-(carboxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate.

  • Reduction: Formation of rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate can be used to study enzyme-substrate interactions and as a tool in molecular biology for probing biological pathways.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • rac-tert-butyl (1R,2S,5S)-2-hydroxy-3,3-dimethoxy-8-azabicyclo[3.2.1]octane-8-carboxylate

  • rac-tert-butyl N-[(1R,2S,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness: The uniqueness of rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3-carboxylate lies in its specific structural features, such as the presence of the hydroxymethyl group and the diazabicyclo moiety

Properties

CAS No.

2679950-72-0

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(13-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

KUFZUIHVZZGSOJ-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@H]1CO)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1CO)N2

Purity

95

Origin of Product

United States

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